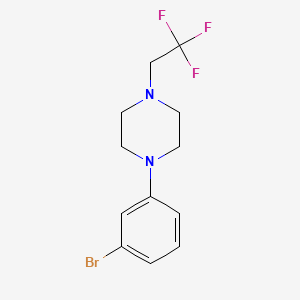
5-Amino-6-fluoropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-fluoropicolinonitrile is a heterocyclic organic compound with the molecular formula C6H4FN3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5th position and a fluorine atom at the 6th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-fluoropicolinonitrile typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or amines under basic conditions.
Nitrile Formation: The nitrile group is generally introduced through a cyanation reaction, which can be performed using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-6-fluoropicolinonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-6-fluoropicolinonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-fluoropicolinonitrile involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
5-Chloro-6-fluoropicolinonitrile: Similar structure with a chlorine atom instead of an amino group.
5-Amino-6-chloropicolinonitrile: Similar structure with a chlorine atom instead of a fluorine atom.
5-Amino-6-methylpicolinonitrile: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: 5-Amino-6-fluoropicolinonitrile is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
5-amino-6-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHUXAROJJQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Bromo-6-methylphenyl)formamido]acetamide](/img/structure/B8120926.png)
![1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B8120927.png)
![trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide](/img/structure/B8120935.png)

![(1S,3S,4S,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8120943.png)




